Cas no 894033-81-9 (4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide)
4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxamide, 4-acetyl-N-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-
- 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide
-
- Inchi: 1S/C17H21ClN4O3/c1-12(23)20-6-8-21(9-7-20)17(25)19-14-10-16(24)22(11-14)15-4-2-13(18)3-5-15/h2-5,14H,6-11H2,1H3,(H,19,25)
- InChI Key: IHFPDLPFFRDAPA-UHFFFAOYSA-N
- SMILES: N1(C(NC2CC(=O)N(C3=CC=C(Cl)C=C3)C2)=O)CCN(C(C)=O)CC1
4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2024-2266-2μmol |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-5μmol |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-10μmol |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-20μmol |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-1mg |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-2mg |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-3mg |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-4mg |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-5mg |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2024-2266-10mg |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
894033-81-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide
Introduction to 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide (CAS No. 894033-81-9)
4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 894033-81-9, represents a sophisticated molecular structure that combines elements of heterocyclic chemistry with functional groups designed to interact with biological targets. The presence of both acetyl and piperazine moieties in its structure suggests potential applications in the design of bioactive molecules, particularly in the realm of drug discovery.
The compound's structure is characterized by a pyrrolidinone core, which is a common motif in many pharmacologically active agents. The pyrrolidinone ring provides a stable scaffold for further functionalization, allowing for the introduction of various substituents that can modulate biological activity. In this case, the molecule features an acetyl group at the 4-position and a piperazine moiety at the 1-position, which are known to enhance binding affinity and selectivity towards specific biological targets.
One of the most intriguing aspects of 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide is its potential role in the development of novel therapeutic agents. Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those that incorporate nitrogen-containing rings such as pyrrolidinones and piperazines. These structures are frequently found in approved drugs due to their ability to interact with biological macromolecules in a highly specific manner.
The 4-chlorophenyl substituent in the molecule is particularly noteworthy, as chlorophenyl groups are commonly used in medicinal chemistry to enhance metabolic stability and binding interactions. The chlorine atom can participate in hydrophobic interactions and may also influence electronic properties, making it a valuable component in the design of bioactive molecules. The combination of these features suggests that this compound could be a promising candidate for further investigation in therapeutic applications.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. The piperazine moiety, in particular, is well-known for its role as a pharmacophore in many drugs used to treat conditions such as schizophrenia, depression, and erectile dysfunction. By incorporating this moiety into 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide, researchers aim to leverage its known biological activity while exploring new derivatives that may offer improved efficacy or reduced side effects.
The acetyl group at the 5-position of the pyrrolidinone ring adds another layer of complexity to the molecule's potential biological activity. Acetyl groups are often involved in post-translational modifications and can influence protein function through acetylation events. In drug design, acetyl groups can serve as anchors for further derivatization or as part of a pharmacophore that interacts with specific biological targets. The presence of this group in 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide suggests that it may have unique interactions with biological systems that warrant further exploration.
Current research efforts are focused on understanding how structural modifications can influence biological activity. Computational modeling and experimental studies are being employed to elucidate the binding modes of this compound and its derivatives with target proteins. By gaining insights into these interactions, researchers can optimize the molecular structure to improve potency, selectivity, and pharmacokinetic properties. This approach is particularly relevant for developing drugs that can effectively modulate complex disease pathways.
The synthesis of 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for further biological testing.
The potential applications of this compound extend beyond traditional therapeutic areas. For instance, it may find utility in research aimed at developing new diagnostic tools or probes for studying biological processes. The unique structural features of 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide make it an attractive candidate for use as a tool compound in biochemical assays or as a scaffold for generating libraries of bioactive molecules.
In conclusion, 4-acetyl-N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide (CAS No. 894033-81-9) is a promising chemical entity with significant potential in pharmaceutical research. Its complex structure, featuring functional groups such as acetyl and piperazine moieties, makes it an intriguing candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its biological activity and potential applications across various fields.
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